Mmset-IN-1

Epigenetics Cancer Biology Chemical Biology

Validating NSD2 dependency in t(4;14) multiple myeloma models requires a characterized probe with defined off-target effects. Generic NSD2 inhibitors lack published selectivity data across KMT panels. - Enzymatic inhibition: NSD2 IC50 = 3.3 µM; Kd = 1.6 µM (SAM-competitive) - Selectivity: Profiled against 13 lysine methyltransferases; SETD2 IC50 = 0.49 µM - Application: SPR, ITC, crystallography reference; 40x more potent than LEM-14 (132 µM) - Supply: Commercial availability supporting published 2.1 Å NSD2 SET domain structure

Molecular Formula C18H29N7O5
Molecular Weight 423.5 g/mol
Cat. No. B12431038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmset-IN-1
Molecular FormulaC18H29N7O5
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCCCNC(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C18H29N7O5/c1-2-5-21-9(3-4-10(19)18(28)29)6-11-13(26)14(27)17(30-11)25-8-24-12-15(20)22-7-23-16(12)25/h7-11,13-14,17,21,26-27H,2-6,19H2,1H3,(H,28,29)(H2,20,22,23)/t9?,10-,11+,13+,14+,17+/m0/s1
InChIKeyZDIZXAAADLAUDS-FWMLXHAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mmset-IN-1: Selective NSD2 Inhibitor for Oncology Research


Mmset-IN-1 (CAS 1998139-29-9) is a small-molecule inhibitor of the multiple myeloma SET domain (MMSET), also known as nuclear receptor binding SET domain protein 2 (NSD2) or Wolf-Hirschhorn syndrome candidate 1 (WHSC1) [1]. It belongs to the N-alkyl sinefungin derivative class and was among the first characterized inhibitors of the NSD2 SET domain . The compound exhibits micromolar potency against NSD2 and its close homologue SETD2, and its binding mode has been elucidated by X-ray crystallography (PDB 5LSU) [1].

1
NSD2 SET domain inhibition studies
2
SAM-competitive probe for target engagement assays
3
Broad KMT selectivity screening context

Mmset-IN-1 Substitution Challenges


NSD2 inhibitors vary dramatically in potency, selectivity, and binding mode. For example, while Mmset-IN-1 exhibits low micromolar activity against NSD2 (IC50 3.3 μM) and sub-micromolar activity against SETD2 (IC50 0.49 μM), other tool compounds such as IACS-17817 and NSD2 inhibitor 42 achieve low nanomolar potency with high selectivity . Furthermore, Mmset-IN-1 is an N-alkyl sinefungin derivative, a chemotype distinct from newer clinical candidates, and its unique selectivity profile against a panel of 13 other KMTs differentiates it from both earlier weak inhibitors and more potent but less characterized agents . Substituting Mmset-IN-1 with an alternative NSD2 inhibitor without verifying the specific experimental context—including the desired potency window, selectivity requirements, and structural compatibility—risks misinterpretation of biological results and compromises experimental reproducibility.

Chemical Series Mismatch
LEM-14 belongs to a different chemical class with distinct selectivity and potency profiles; direct interchange may invalidate comparative structural biology.
Research Probe Access
Clinical-stage NSD2 inhibitors achieve higher target engagement but are not publicly available; Mmset-IN-1 remains a key commercially accessible probe.
Profiling Depth
Alternative early inhibitors lack published KMT panel data; substituting could introduce unknown off-target epigenetic effects.

Mmset-IN-1 Differentiation Evidence


NSD2 Enzymatic Inhibition vs. LEM-14

Mmset-IN-1 inhibits NSD2 with an IC50 of 3.3 μM and a Kd of 1.6 μM . In contrast, the clinical-grade inhibitor IACS-17817 exhibits an IC50 of 19 nM (173-fold more potent), while NSD2 inhibitor 42 achieves an IC50 of 17 nM (194-fold more potent) . Conversely, the early tool compound LEM-14 is far less potent (IC50 = 132 μM), and the PWWP1 domain inhibitor NSD2-IN-1 shows a more favorable IC50 of 0.11 μM [1][2]. Mmset-IN-1 occupies an intermediate potency niche among available NSD2 tool compounds.

NSD2 Inhibition
Cross-study comparison
Mmset-IN-1: 3.3 \u03bcM
vs
LEM-14: 132 \u03bcM
Reported 40-fold lower IC50 supports target engagement at reduced compound concentration.
In vitro enzymatic assay; cross-study conditions.
Epigenetics Cancer Biology Chemical Biology

NSD2 Binding Affinity Characterization

Mmset-IN-1 inhibits SETD2 with an IC50 of 0.49 μM, which is approximately 6.7-fold more potent than its activity against NSD2 . This cross-reactivity contrasts with highly selective NSD2 inhibitors like IACS-17817, which exhibits >50-fold selectivity over SETD2 and other KMTs . Mmset-IN-1 also demonstrates promising selectivity against a panel of 13 other KMTs, though detailed IC50 values for these targets are not publicly disclosed .

Binding Affinity
Supporting evidence
1.6\u03bcM Kd
Reported biophysical binding context for target engagement.
No Kd data available for LEM-14.
Epigenetics Drug Discovery Selectivity

KMT Selectivity Profile

The crystal structure of Mmset-IN-1 bound to the MMSET SET domain has been determined at 2.14 Å resolution (PDB 5LSU), confirming its binding mode as an N-alkyl sinefungin derivative occupying the SAM-binding pocket [1]. This contrasts with NSD2 inhibitor 42, which is noncompetitive with SAM, and IACS-17817, which is SAM-competitive but structurally distinct . The availability of high-resolution structural data for Mmset-IN-1 facilitates structure-guided optimization and computational studies.

KMT Selectivity
Class-level inference
Profiled against 13 lysine methyltransferases
Supports broader KMT selectivity review.
Specific inhibition values not detailed in public datasheets.
Structural Biology Medicinal Chemistry Epigenetics

SETD2 Inhibitory Activity

Mmset-IN-1 is an N-alkyl sinefungin derivative, a chemotype distinct from other NSD2 inhibitors such as the clinical candidate IACS-17817 (a pyrazole-based inhibitor) and NSD2 inhibitor 42 (a non-SAM competitive scaffold) . Sinefungin itself is a pan-methyltransferase inhibitor with IC50 values ranging from 46–150 μM against NSD2, whereas Mmset-IN-1 shows improved potency (3.3 μM) and a defined selectivity window [1]. This chemical differentiation may translate to distinct off-target profiles and physicochemical properties.

SETD2 Activity
Supporting evidence
SETD2: 0.49 \u03bcM
vs
NSD2: 3.3 \u03bcM
Reported 6.7-fold more potent inhibition of SETD2; cross-reactivity context.
Essential for interpreting cellular assay results.
Medicinal Chemistry Epigenetics Chemical Biology

Commercial Availability and Purity: Mmset-IN-1 vs. Competing NSD2 Inhibitors

Mmset-IN-1 is commercially available from multiple reputable vendors (e.g., MedChemExpress, TargetMol, Probechem) with a certified purity of >98% (HPLC) . In contrast, newer inhibitors like IACS-17817 and NSD2 inhibitor 42 are less widely distributed, and early tool compounds like LEM-14 are not routinely stocked [1]. The high purity and multi-vendor availability of Mmset-IN-1 reduce supply chain risk and ensure consistent quality across experiments.

Procurement Quality Control Reproducibility

Mmset-IN-1 Research Applications


NSD2 Structural Biology & Biophysical Assays

Given Mmset-IN-1's sub-micromolar inhibition of SETD2 (IC50 0.49 μM) and micromolar inhibition of NSD2 (IC50 3.3 μM), it is uniquely suited for studies investigating the functional interplay between these two methyltransferases . Researchers can leverage its dual activity to probe shared or divergent biological pathways, whereas highly selective NSD2 inhibitors like IACS-17817 would fail to engage SETD2.

NSD2-Dependent Phenotype Validation

The availability of a high-resolution crystal structure of Mmset-IN-1 bound to the MMSET SET domain (PDB 5LSU) makes it an ideal starting point for molecular docking, molecular dynamics simulations, and structure-guided optimization of NSD2 inhibitors [1]. This structural information is absent for many other NSD2 tool compounds, positioning Mmset-IN-1 as a reference ligand for computational studies.

NSD2 Inhibitor Benchmarking

Mmset-IN-1's intermediate potency and well-defined selectivity profile (including activity against SETD2 and a panel of 13 other KMTs) make it a useful tool for studying NSD2-dependent gene regulation in cancer models, particularly multiple myeloma where NSD2 is a validated oncogenic driver . Its micromolar activity may help avoid confounding cytotoxic effects sometimes observed with highly potent nanomolar inhibitors.

Epigenetic Inhibitor Panel Profiling

As an N-alkyl sinefungin derivative, Mmset-IN-1 serves as a chemical probe for exploring structure-activity relationships around the SAM-binding pocket of NSD2 [2]. Its 14- to 45-fold improvement in potency over the parent compound sinefungin demonstrates the value of this scaffold for further optimization, providing a foundation for developing more potent and selective analogs.

Application
Selection Property
Validation Focus
NSD2 structural biology & biophysical assays
Reported binding affinity and SAM-competitive mechanism
Biophysical assay development (SPR, ITC, X-ray)
NSD2-dependent phenotype studies
Lower reported IC50 vs. early probe LEM-14
Cellular target engagement and phenotype specificity
NSD2 inhibitor discovery benchmarking
Known inhibition context for NSD2 and SETD2
Selectivity window assessment for novel candidates
Epigenetic inhibitor panel screening
Documented selectivity against KMT panel
Off-target effect control for NSD2 and other KMTs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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